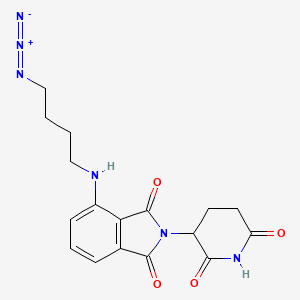
GGFG-Eribulin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GGFG-Eribulin is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent Eribulin and a linker. Eribulin is a microtubule inhibitor derived from the marine sponge Halichondria okadai and is used in the treatment of metastatic breast cancer and liposarcoma .
Métodos De Preparación
GGFG-Eribulin is synthesized by conjugating Eribulin with a linker. The synthetic route involves the use of a maleimide-functionalized GGFG-aminomethoxy linker. The linker is attached to Eribulin through a series of chemical reactions, including amide bond formation and cyclization . Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
GGFG-Eribulin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the linker or the Eribulin moiety.
Substitution: Substitution reactions can be employed to introduce different functional groups into the compound. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
GGFG-Eribulin has several scientific research applications:
Chemistry: It is used in the synthesis of ADCs, which are important tools in targeted cancer therapy.
Biology: The compound is used to study the mechanisms of microtubule inhibition and cell cycle arrest.
Medicine: this compound is used in preclinical and clinical studies to develop new cancer treatments.
Industry: The compound is used in the pharmaceutical industry for the production of ADCs and other therapeutic agents
Mecanismo De Acción
GGFG-Eribulin exerts its effects by inhibiting the growth phase of microtubules without affecting the shortening phase. It sequesters tubulin into nonproductive aggregates, leading to G2/M cell-cycle block, disruption of mitotic spindles, and ultimately apoptotic cell death after prolonged mitotic blockage . The molecular targets involved include tubulin and apoptosis regulators .
Comparación Con Compuestos Similares
GGFG-Eribulin is unique compared to other similar compounds due to its specific linker and cytotoxic agent combination. Similar compounds include:
Valine-citrulline-p-aminobenzyl carbamate (ValCitPABC): Another linker used in ADCs, but with different stability and cleavage properties.
Exatecan-based ADCs: These use a different cytotoxic agent but share similar linker chemistry
This compound stands out due to its specific mechanism of action and its effectiveness in targeted cancer therapy.
Propiedades
Fórmula molecular |
C55H77N5O15 |
|---|---|
Peso molecular |
1048.2 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C55H77N5O15/c1-28-16-34-10-12-39-29(2)17-36(68-39)14-15-55-23-44-50(74-55)51-52(73-44)53(75-55)49-40(72-51)13-11-35(70-49)19-32(61)20-37-42(22-41(69-34)30(28)3)71-43(48(37)67-4)21-33(62)25-57-46(64)26-59-54(66)38(18-31-8-6-5-7-9-31)60-47(65)27-58-45(63)24-56/h5-9,28,33-44,48-53,62H,2-3,10-27,56H2,1,4H3,(H,57,64)(H,58,63)(H,59,66)(H,60,65)/t28-,33+,34+,35-,36+,37+,38+,39+,40+,41-,42+,43-,44-,48-,49+,50+,51+,52-,53+,55+/m1/s1 |
Clave InChI |
BFAHLLXWIZBBST-KOXGGNCWSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |
SMILES canónico |
CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1-quinolin-3-yltriazol-4-yl)ethanesulfonamide](/img/structure/B12376502.png)

![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12376521.png)



![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)



![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
